Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)
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Overview
Description
Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI): is a chemical compound with the molecular formula C10H22N2O3 and a molecular weight of 218.29328 g/mol . . It is a member of the carbamate family, which are esters of carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) can be achieved through the reaction of tert-butyl chloroformate with 2-(3-aminopropoxy)ethylamine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI): undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester bond in the presence of water, leading to the formation of and .
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides .
Major Products
Hydrolysis: Produces and the corresponding .
Substitution Reactions: Produces substituted carbamates and other derivatives.
Scientific Research Applications
Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI): has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the carbamate functional group into molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.
Industry: Utilized in the production of polymers and other materials where carbamate groups are required.
Mechanism of Action
The mechanism of action of Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) involves its ability to act as a prodrug . Upon hydrolysis, it releases the active amine, which can then interact with biological targets such as enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and the structure of the released amine .
Comparison with Similar Compounds
Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI): can be compared with other similar compounds such as:
- Carbamic acid, (3-aminopropoxy)-, 1,1-dimethylethyl ester
- Carbamic acid, (trimethylsilyl)-, 1,1-dimethylethyl ester
- Carbamic acid, [3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFASZFCDYSJMCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192132-79-9 |
Source
|
Record name | tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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